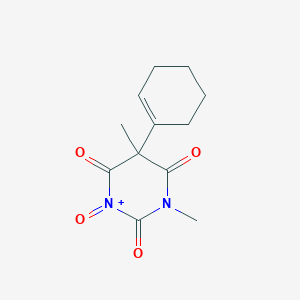
3-Oxohexobarbital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxohexobarbital is an organic cation that is 1,2,4,6-tetraoxohexahydropyrimidin-1-ium substituted by a cyclohex-1-en-1-yl group at position 5 and methyl groups at positions 3 and 5.
Aplicaciones Científicas De Investigación
Pharmacological Applications
3-Oxohexobarbital is primarily recognized for its role in the metabolism of hexobarbital, a barbiturate used historically as a sedative. The compound's conversion processes are crucial for understanding drug metabolism and potential therapeutic applications.
Metabolic Pathways
- Conversion to 1,5-Dimethylbarbituric Acid : In the presence of glutathione, this compound non-enzymatically converts to 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct. This pathway is significant for elucidating the detoxification mechanisms of barbiturates in mammals .
Toxicological Studies
- Hexobarbital Sleep Test : this compound is utilized in the Hexobarbital Sleep Test (HST) to assess individual differences in drug metabolism among rodents. This test helps identify fast and slow metabolizers, which can have implications for understanding susceptibility to conditions like post-traumatic stress disorder .
Case Studies
Several studies highlight the significance of this compound in metabolic research:
Study on Rat Metabolism
In a study involving rats administered hexobarbital, it was found that this compound accounted for significant urinary excretion of metabolites, illustrating its role in drug metabolism. The study quantified that 1,5-dimethylbarbituric acid was excreted at rates of 13.4% to 14.5% of the administered dose .
Stereoselective Metabolism
Research demonstrated that different enantiomers of hexobarbital exhibited stereoselective metabolism leading to the formation of this compound. This finding is crucial for understanding how stereochemistry affects drug metabolism and efficacy .
Data Tables
The following tables summarize key findings related to the applications and metabolic pathways involving this compound.
| Metabolite | Formation Pathway | Excretion Rate (in Urine) |
|---|---|---|
| 1,5-Dimethylbarbituric Acid | From this compound via Glutathione | 13.4% - 14.5% |
| Cyclohexenone-Glutathione Adduct | From this compound | Detected in bile |
| Study | Organism | Key Findings |
|---|---|---|
| Rat Metabolism Study | Rat | Significant urinary excretion of metabolites |
| Stereoselective Metabolism | Rodent | Different enantiomers lead to varied metabolic pathways |
Propiedades
Fórmula molecular |
C12H15N2O4+ |
|---|---|
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
5-(cyclohexen-1-yl)-1,5-dimethyl-3-oxo-1,3-diazinan-3-ium-2,4,6-trione |
InChI |
InChI=1S/C12H15N2O4/c1-12(8-6-4-3-5-7-8)9(15)13(2)11(17)14(18)10(12)16/h6H,3-5,7H2,1-2H3/q+1 |
Clave InChI |
QRBUUDMCIOVDKY-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)[N+](=O)C1=O)C)C2=CCCCC2 |
SMILES canónico |
CC1(C(=O)N(C(=O)[N+](=O)C1=O)C)C2=CCCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















